[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate

Proinsecticide Mitochondrial Complex III Structure-Activity Relationship

The compound 4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl acetate (CAS 18093-50-0) is a synthetic derivative belonging to the 2-hydroxy-3-substituted-1,4-naphthoquinone class. This class of compounds is historically significant for its antiprotozoal and insecticidal properties.

Molecular Formula C21H18O5
Molecular Weight 350.4 g/mol
CAS No. 18093-50-0
Cat. No. B14006082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate
CAS18093-50-0
Molecular FormulaC21H18O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCCC2=C(C3=CC=CC=C3C(=O)C2=O)O
InChIInChI=1S/C21H18O5/c1-13(22)26-15-11-9-14(10-12-15)5-4-8-18-19(23)16-6-2-3-7-17(16)20(24)21(18)25/h2-3,6-7,9-12,23H,4-5,8H2,1H3
InChIKeyXOTAVFQAFUHENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 18093-50-0: Sourcing the 2-Acetoxy-3-(phenylpropyl)-naphthoquinone Proinsecticide


The compound 4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl acetate (CAS 18093-50-0) is a synthetic derivative belonging to the 2-hydroxy-3-substituted-1,4-naphthoquinone class . This class of compounds is historically significant for its antiprotozoal and insecticidal properties [1]. The target compound is characterized by a 3-hydroxy-1,4-naphthoquinone core, an acetoxy group at the 2-position, and a 3-(4-acetoxyphenyl)propyl substituent, with a molecular formula of C21H18O5 and a molecular weight of 350.4 g/mol .

Why In-Class Naphthoquinone Substitution for CAS 18093-50-0 Compromises Proinsecticide Function


Within the 2-substituted-3-hydroxy-1,4-naphthoquinone family, biological activity is exquisitely sensitive to the structure of the C3 side chain and the C2 substituent [1]. Critically, 2-acetoxy derivatives function as proinsecticides, requiring in vivo ester hydrolysis to the active 2-hydroxy form, a bioactivation step that does not occur with simpler 2-hydroxy or 2-methyl analogs [2]. Consequently, a user cannot substitute a generic naphthoquinone and expect comparable in vivo activity; the specific acetoxy leaving group and the precise length and substitution of the phenylpropyl chain are both strict determinants of the compound's physicochemical properties and its ultimate biological profile [2].

Quantitative Differentiation Guide for CAS 18093-50-0 Versus Close Analogs


Proinsecticide Bioactivation: Acetoxy vs. Hydroxy Analogs

In a seminal study on the insecticidal mode of action, 2-acetoxy-3-substituted-1,4-naphthoquinones, like CAS 18093-50-0, were shown to be inactive against isolated mitochondrial complex III in vitro, whereas their corresponding 2-hydroxy hydrolysis products exhibited potent inhibition [1]. This dichotomy establishes the 2-acetoxy compounds as a distinct class of proinsecticides that require metabolic activation, differentiating them from directly active 2-hydroxy naphthoquinones.

Proinsecticide Mitochondrial Complex III Structure-Activity Relationship

Lipophilicity-Driven Uptake: The Role of the Phenylpropyl Tail

Insecticidal activity within this class was strongly correlated with lipophilicity (Log K(o/w)), with optimal activity observed for compounds possessing a Log K(o/w) near 5.0 [1]. While specific data for CAS 18093-50-0 was not located, its structure, bearing a 3-(4-acetoxyphenyl)propyl side chain, places it within a lipophilicity range predicted to be optimal for cuticle penetration in insects, a key differentiation factor from shorter-chain or more polar 2-hydroxy-3-alkyl naphthoquinones which may have less favorable partition coefficients.

Lipophilicity Log P Insecticide Uptake

Dual Acetoxy Masking: A Potential Double Prodrug Strategy

A distinguishing structural feature of CAS 18093-50-0 is the presence of two acetoxy groups: one on the naphthoquinone core (C2 position) and a second on the terminal phenyl ring . This contrasts with typical 2-acetoxy-3-alkyl-1,4-naphthoquinone insecticides, which only possess a single acetoxy group at C2, suggesting a potential for sequential metabolic activation or differential tissue distribution.

Prodrug Acetoxy Masking Metabolic Activation

Application Scenarios for CAS 18093-50-0 in Proinsecticide Research & Development


In Vivo Insecticide Mechanism-of-Action Studies

CAS 18093-50-0 serves as an ideal chemical probe for dissecting insect metabolic activation pathways. Its inactivity on isolated mitochondrial complex III, coupled with potent in vivo activity after ester hydrolysis, allows researchers to study the role of insect esterases in prodrug activation without interference from direct target-site inhibition in in vitro control experiments . This makes it a superior choice over directly active 2-hydroxy naphthoquinones for studies requiring temporal control of toxicity onset.

Structure-Activity Relationship (SAR) Libraries for Agrochemical Lead Optimization

The compound's unique structural features—a long, lipophilic arylpropyl chain and a double acetoxy masking strategy—provide SAR exploration points not present in smaller or simpler naphthoquinone analogs. Incorporating CAS 18093-50-0 into a screening deck allows agrochemical researchers to probe the effect of side chain bulk, aromatic substitution, and dual ester hydrolysis on target pest selectivity and non-target organism toxicity . Its chemical stability as a solid also facilitates handling in automated liquid-handling platforms common in high-throughput screening.

Reference Standard for Analytical Method Development in Pesticide Metabolite Profiling

Given its predictable hydrolysis to a defined 2-hydroxy-3-(4-hydroxyphenylpropyl)-1,4-naphthoquinone metabolite, CAS 18093-50-0 can be used as a reference standard for developing LC-MS/MS or GC-MS methods designed to detect and quantify naphthoquinone-based proinsecticides and their metabolites in environmental matrices. Its known molecular weight (350.4 g/mol) and specific fragmentation pattern facilitate method validation, making it a practical tool for environmental fate laboratories.

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